N-(2-amino-1-cyclopropylethyl)-2-(2-chlorobenzoyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide;hydrochloride
Description
N-(2-amino-1-cyclopropylethyl)-2-(2-chlorobenzoyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclopropyl group, a chlorobenzoyl moiety, and an isoquinoline core, making it an interesting subject for chemical and pharmacological studies.
Properties
IUPAC Name |
N-(2-amino-1-cyclopropylethyl)-2-(2-chlorobenzoyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O2.ClH/c23-18-8-4-3-7-17(18)22(28)26-13-16-6-2-1-5-15(16)11-20(26)21(27)25-19(12-24)14-9-10-14;/h1-8,14,19-20H,9-13,24H2,(H,25,27);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJGIQNBHJSRIGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CN)NC(=O)C2CC3=CC=CC=C3CN2C(=O)C4=CC=CC=C4Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-amino-1-cyclopropylethyl)-2-(2-chlorobenzoyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide;hydrochloride typically involves multiple steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized via the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Chlorobenzoyl Group: The chlorobenzoyl group is introduced through an acylation reaction, often using 2-chlorobenzoyl chloride and a base such as triethylamine.
Attachment of the Cyclopropyl Group: The cyclopropyl group is typically added via a cyclopropanation reaction, which can be achieved using diazomethane or a similar reagent.
Final Coupling and Hydrochloride Formation: The final coupling of the amine and the carboxamide groups is followed by the formation of the hydrochloride salt through the addition of hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline core, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The chlorobenzoyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted benzoyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
Biologically, the compound may serve as a probe to study the interactions of cyclopropyl and isoquinoline derivatives with biological macromolecules. It can be used in assays to investigate enzyme inhibition or receptor binding.
Medicine
In medicine, the compound’s potential pharmacological properties can be explored. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of oncology or neurology.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-(2-amino-1-cyclopropylethyl)-2-(2-chlorobenzoyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide;hydrochloride likely involves its interaction with specific molecular targets such as enzymes or receptors. The cyclopropyl group may confer rigidity to the molecule, enhancing its binding affinity, while the isoquinoline core could interact with aromatic residues in the target protein. The exact pathways would depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
- N-(2-aminoethyl)-2-(2-chlorobenzoyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide
- N-(2-amino-1-cyclopropylethyl)-2-(benzoyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide
Uniqueness
Compared to similar compounds, N-(2-amino-1-cyclopropylethyl)-2-(2-chlorobenzoyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide;hydrochloride stands out due to the presence of the cyclopropyl group, which can significantly affect its chemical reactivity and biological activity. The chlorobenzoyl moiety also adds a unique dimension to its interaction with biological targets, potentially enhancing its pharmacological profile.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
